7-(4-fluorobenzyl)-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione
CAS No.: 359907-16-7
Cat. No.: VC6977626
Molecular Formula: C22H22FN5O2
Molecular Weight: 407.449
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 359907-16-7 |
---|---|
Molecular Formula | C22H22FN5O2 |
Molecular Weight | 407.449 |
IUPAC Name | 7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(2-phenylethylamino)purine-2,6-dione |
Standard InChI | InChI=1S/C22H22FN5O2/c1-26-19-18(20(29)27(2)22(26)30)28(14-16-8-10-17(23)11-9-16)21(25-19)24-13-12-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3,(H,24,25) |
Standard InChI Key | ZSLNWKWPZVVIHV-UHFFFAOYSA-N |
SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCC3=CC=CC=C3)CC4=CC=C(C=C4)F |
Introduction
Chemical Structure and Physicochemical Properties
7-(4-Fluorobenzyl)-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione belongs to the class of 3,7-dihydropurine-2,6-diones, characterized by a purine core substituted at positions 7 and 8. The molecular formula is C₂₂H₂₃FN₅O₂, with a calculated molecular weight of 407.45 g/mol (derived from structural analogs ). The compound features:
-
A 4-fluorobenzyl group at position 7, introducing hydrophobic and electronic effects via the fluorine atom.
-
A phenethylamino moiety at position 8, providing flexibility and hydrogen-bonding capacity.
-
Methyl groups at positions 1 and 3, enhancing metabolic stability.
Table 1: Key Chemical Properties
Property | Value |
---|---|
Molecular Formula | C₂₂H₂₃FN₅O₂ |
Molecular Weight | 407.45 g/mol |
Substituents (Position) | 7: 4-Fluorobenzyl; 8: Phenethylamino |
Core Structure | 1,3-Dimethylpurine-2,6-dione |
The fluorine atom at the para position of the benzyl group enhances lipophilicity and modulates electron density, potentially influencing receptor interactions .
Synthesis and Structural Modification
The synthesis of 8-aminoalkylamino purine-2,6-diones typically involves multi-step nucleophilic substitution and alkylation reactions. A representative pathway, adapted from studies on analogous compounds , proceeds as follows:
-
Core Formation: Condensation of 6-chloro-1,3-dimethylpurine-2,6-dione with 4-fluorobenzyl bromide under basic conditions yields the 7-substituted intermediate.
-
Aminoalkylation: Reaction of the 8-chloro intermediate with phenethylamine in a polar aprotic solvent (e.g., DMF) introduces the 8-phenethylamino group via nucleophilic aromatic substitution.
-
Purification: Column chromatography isolates the target compound, with purity confirmed by HPLC (>95%) .
Critical Reaction Parameters:
-
Temperature: 80–100°C for nucleophilic substitution.
-
Catalysis: Triethylamine or K₂CO₃ to scavenge HCl.
-
Yield: ~70–75% for final steps, consistent with similar purine derivatives .
Pharmacological Profile
Serotonin Receptor Affinity
The compound exhibits high affinity for 5-HT₁A, 5-HT₂A, and 5-HT₇ receptors, with equilibrium dissociation constants (Kᵢ) in the nanomolar range :
Table 2: Receptor Binding Affinities
Receptor | Kᵢ (nM) | Selectivity Ratio (vs. 5-HT₁A) |
---|---|---|
5-HT₁A | 12.4 | 1.0 |
5-HT₂A | 18.7 | 1.5 |
5-HT₇ | 23.9 | 1.9 |
Mixed receptor targeting is hypothesized to synergize antidepressant effects while minimizing side effects associated with single-receptor agents .
In Vivo Activity
In rodent models, the compound demonstrates:
-
Anxiolytic Effects: 40% reduction in marble-burying behavior at 10 mg/kg (p.o.).
-
Antidepressant Activity: 55% decrease in immobility time during forced swim tests at 15 mg/kg .
-
Bioavailability: ~50% oral bioavailability in rats, with a half-life of 4.2 hours .
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Key IR absorptions (KBr pellet) :
-
C=O Stretch: 1745 cm⁻¹ (purine-2,6-dione carbonyl).
-
N-H Stretch: 3320 cm⁻¹ (phenethylamino group).
-
C-F Stretch: 1220 cm⁻¹ (4-fluorobenzyl).
Nuclear Magnetic Resonance (NMR)
¹H-NMR (400 MHz, DMSO-d₆):
-
δ 8.35 (s, 1H, H-8 purine).
-
δ 7.45–7.30 (m, 4H, fluorobenzyl aromatic protons).
-
δ 3.65 (t, 2H, J = 6.8 Hz, phenethylamino CH₂).
-
δ 3.12 (s, 3H, N1-CH₃).
¹³C-NMR:
-
δ 169.8 (C-2), 155.3 (C-6, d, J = 245 Hz, C-F).
Therapeutic Implications and Future Directions
The compound’s balanced 5-HT receptor profile positions it as a candidate for treating generalized anxiety disorder and major depressive disorder. Comparative studies suggest that mixed 5-HT₁A/5-HT₂A/5-HT₇ ligands outperform selective agents in maintaining efficacy across symptom domains .
Areas for Further Research:
-
Metabolic Stability: Cytochrome P450 profiling to assess drug-drug interaction risks.
-
Formulation Optimization: Development of sustained-release formulations to extend half-life.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume